![molecular formula C17H20N2O5S B5577176 N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B5577176.png)
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide
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Overview
Description
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide is a compound of interest due to its structure and potential applications in various fields of chemistry and materials science. The synthesis and characterization of such compounds are crucial for understanding their properties and potential uses.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including starting from commercially available materials, employing reactions such as Mannich bases formation, and condensation reactions. High yield and purity indicate a lack of side reactions and by-products, which is desirable for a clean synthesis pathway (Loganathan et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, and crystallography. These analyses confirm the expected structures and provide insights into the spatial arrangement of atoms within the molecules (Jiu-Fu et al., 2017).
Chemical Reactions and Properties
Compounds of this class exhibit distinct reactivities and properties, such as corrosion inhibition efficiency and antibacterial activities. Studies have shown that they can act as corrosion inhibitors for metals in acidic mediums and possess antimicrobial activities, demonstrating their multifunctional applications (N. Zulfareen et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and molecular weight, are determined through experimental techniques. These properties are crucial for the application of these compounds in materials science and pharmaceuticals. The solubility in various organic solvents and thermal stability up to certain temperatures are key parameters for their processing and application (P. K. Gutch et al., 2003).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, potential as corrosion inhibitors, and antimicrobial activities, highlight the versatility of these compounds. The mechanisms of action, such as inhibition of brass corrosion and antimicrobial effects against various bacteria and fungi, are explored through detailed studies, demonstrating the compounds' potential in various fields (N. Zulfareen et al., 2016).
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}-2-furamide and its derivatives have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. Aromatic sulfonamides, including morpholine derivatives, have exhibited nanomolar half maximal inhibitory concentrations (IC50) against isoenzymes hCA I, II, IV, and XII, showing promise for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibiotic Activity Modulation
Research has also focused on the compound's ability to modulate antibiotic activity against multidrug-resistant strains. The compound 4-(Phenylsulfonyl) morpholine, a sulfonamide, was investigated for its antimicrobial and modulating activity, enhancing the efficacy of antibiotics like amikacin against resistant strains of Pseudomonas aeruginosa (Oliveira et al., 2015).
Fluorescent Chemosensor Development
The development of fluorescent chemosensors for detecting ions like Cd2+ and CN− is another research application of this compound. A phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was synthesized, showing turn-on fluorescence emission for Cd2+ ions and turn-off fluorescence response for CN− detection, with potential applications in environmental monitoring and bio-imaging (Ravichandiran et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-10-19(11-13(2)24-12)25(21,22)15-7-5-14(6-8-15)18-17(20)16-4-3-9-23-16/h3-9,12-13H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZFOXDTTILUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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